molecular formula C15H8Cl2FN3OS B6423643 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide CAS No. 321530-31-8

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B6423643
CAS No.: 321530-31-8
M. Wt: 368.2 g/mol
InChI Key: ILJFHKKLPBWCRK-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a highly potent and specific small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) oncoprotein. BCL6 is a transcriptional repressor that is critically required for the development of Germinal Center (GC) B-cells and is a key driver in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other cancers. Its mechanism of action involves disrupting the recruitment of co-repressor proteins by binding directly to the BCL6 BTB domain pocket. This inhibition leads to the reactivation of genes involved in cell cycle arrest, DNA damage response, and apoptosis, effectively halting the proliferation of BCL6-dependent lymphoma cells. Research utilizing this compound has been instrumental in validating BCL6 as a therapeutic target and in elucidating its role in germinal center physiology and lymphomagenesis. It serves as a valuable chemical probe for investigating BCL6 biology and for exploring novel therapeutic strategies in oncology research, particularly for hematologic malignancies. https://pubmed.ncbi.nlm.nih.gov/21602808/ https://pubs.acs.org/doi/10.1021/jm200344s

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3OS/c16-9-3-6-11(12(17)7-9)14-20-21-15(23-14)19-13(22)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJFHKKLPBWCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dichlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation or nitration can be achieved using reagents like chlorine or nitric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with cell signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
  • Structure : Differs by a single chlorine at the phenyl ring (2-chloro vs. 2,4-dichloro) .
  • Molecular Weight : 333.77 (vs. 429.22 for the target compound).
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
  • Structure : Replaces the 4-fluoro group with a 3-methyl substituent .
  • Molecular Weight : 364.23.
  • Implications : The methyl group introduces steric hindrance and alters electronic properties, possibly reducing binding affinity to chitin synthesis enzymes.

Core Heterocycle Modifications

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structure : Features a thiazole core instead of thiadiazole .
  • Implications : The thiazole’s smaller ring size and reduced nitrogen content may decrease stability and insect growth regulation efficacy.
N-(5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
  • Structure : Incorporates a sulfonyl group at the thiadiazole ring .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Density (g/cm³)
Target Compound 429.22 Not reported Not reported
N-[5-(2-Chlorophenyl)-...]-4-FB 333.77 Not reported Not reported
N-[5-(2,4-Dichlorophenyl)-...]-3-MeB 364.25 Not reported 1.458 (predicted)
Thiazole Analog 318.73 Not reported Not reported

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

Molecular Characteristics:

  • Molecular Formula: C15H11Cl2N3OS
  • Molecular Weight: 368.21 g/mol
  • LogP: 4.9536
  • Polar Surface Area: 46.603 Ų

These properties suggest that the compound has a moderate hydrophobic character, which may influence its bioavailability and interaction with biological membranes.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies: In vitro studies reported that the compound showed cytotoxic effects against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inhibition of DNA synthesis and induction of apoptosis in cancer cells .
  • Case Study: A synthesized library of thiadiazole derivatives was tested for anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound exhibited moderate to high potency in inhibiting cell proliferation .

Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities:

  • Mechanism of Action: The compound is believed to disrupt microbial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
  • Research Findings: Studies have shown that the compound exhibits antibacterial activity against various strains of bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

Structural FeatureActivity Impact
Presence of ChlorineEnhances lipophilicity and biological activity
Fluorine SubstitutionIncreases metabolic stability
Thiadiazole RingEssential for anticancer and antimicrobial activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide?

  • Methodology : The synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted benzoyl chlorides. For example:

Step 1 : Condensation of 2,4-dichlorophenylthiosemicarbazide with 4-fluorobenzoic acid derivatives.

Step 2 : Cyclization using POCl₃ or H₂SO₄ under reflux (80–90°C) to form the thiadiazole ring .

Step 3 : Purification via recrystallization (e.g., DMSO/water mixtures) to achieve >90% purity .

  • Key Variables : Solvent choice (e.g., pyridine for acylation), temperature control, and stoichiometric ratios impact yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl and fluorobenzamide groups) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 428.2) .
  • X-ray Crystallography : Resolve crystal structure (e.g., monoclinic system with P2₁/c space group) to analyze bond angles and intermolecular interactions .

Q. What preliminary biological activities have been reported for this compound?

  • Activity Profile :

Activity Type Cell Line/Organism IC₅₀/MIC Reference
AnticancerMCF-7 (Breast Cancer)Not specified
AntimicrobialGram-positive Bacteria16–31.25 µg/mL
AntifungalCandida albicans31.25–62.5 µg/mL
  • Screening Protocols : Use broth microdilution (CLSI guidelines) for MIC assays and MTT tests for cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Key Substituent Effects :

  • 2,4-Dichlorophenyl Group : Enhances lipophilicity and DNA intercalation potential in anticancer assays .
  • 4-Fluorobenzamide Moiety : Improves metabolic stability by resisting CYP450 oxidation .
    • Experimental Design : Synthesize analogs with substituent variations (e.g., replacing fluorine with methoxy) and compare activity via dose-response curves .

Q. What mechanistic insights explain its antimicrobial activity?

  • Hypothesized Targets :

  • PFOR Enzyme Inhibition : The amide group may disrupt pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
  • Membrane Disruption : Thiadiazole rings interact with lipid bilayers, as shown in molecular dynamics simulations .
    • Validation Methods : Use gene knockout strains (e.g., E. coli Δpor) to confirm target specificity .

Q. How can contradictory data on anticancer efficacy across studies be resolved?

  • Common Discrepancies : Variability in IC₅₀ values (e.g., MCF-7 vs. HepG2) due to:

Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

Metabolic Differences : HepG2 cells express higher CYP3A4, accelerating compound degradation .

  • Resolution Strategy : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and include positive controls (e.g., doxorubicin) .

Q. What computational approaches predict binding modes with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with Topoisomerase II (PDB ID: 1ZXM), highlighting hydrogen bonds with Arg503 and π-π stacking with dichlorophenyl .
  • QSAR Modeling : Apply CoMFA to correlate logP values (>3.5) with enhanced blood-brain barrier penetration .
    • Validation : Compare computational results with crystallographic data (e.g., bond distances <0.1 Å deviation) .

Methodological Recommendations

  • Synthesis : Optimize cyclization steps using microwave-assisted synthesis (e.g., 100 W, 10 min) to reduce reaction time .
  • Bioactivity Testing : Include time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
  • Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, humidity control) to minimize batch variability .

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